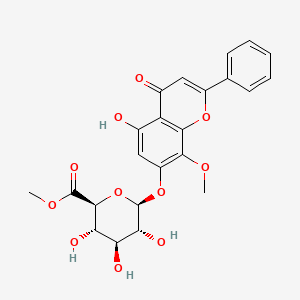

Wogonin 7-O-beta-D-glucuronide methyl ester

説明

BenchChem offers high-quality Wogonin 7-O-beta-D-glucuronide methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Wogonin 7-O-beta-D-glucuronide methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C23H22O11 |

|---|---|

分子量 |

474.4 g/mol |

IUPAC名 |

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate |

InChI |

InChI=1S/C23H22O11/c1-30-19-14(33-23-18(28)16(26)17(27)21(34-23)22(29)31-2)9-12(25)15-11(24)8-13(32-20(15)19)10-6-4-3-5-7-10/h3-9,16-18,21,23,25-28H,1-2H3/t16-,17-,18+,21-,23+/m0/s1 |

InChIキー |

RLTZGPOFLCHNNX-USFRMQJTSA-N |

異性体SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O |

正規SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)OC)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Wogonin 7-O-beta-D-glucuronide Methyl Ester

Introduction: Wogonin, a Flavonoid of Significant Pharmacological Interest

Wogonin (5,7-dihydroxy-8-methoxyflavone) is a naturally occurring flavonoid predominantly isolated from the roots of Scutellaria baicalensis Georgi, a plant with a long history in traditional Chinese medicine.[1][2] Modern scientific investigations have unveiled a wide spectrum of pharmacological activities associated with wogonin, including potent anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][3] These diverse biological effects have positioned wogonin as a promising lead compound in drug discovery and development. However, the therapeutic application of wogonin can be hampered by its low bioavailability.[4] In biological systems, wogonin is primarily metabolized into its glucuronide conjugate, wogonin 7-O-beta-D-glucuronide (also known as wogonoside).[3][5] The synthesis of derivatives, such as wogonin 7-O-beta-D-glucuronide methyl ester, is of significant interest to researchers for creating reference standards for metabolic studies, enhancing pharmacokinetic properties, and exploring structure-activity relationships.[6][7]

This technical guide provides a comprehensive overview of the chemical synthesis and detailed characterization of wogonin 7-O-beta-D-glucuronide methyl ester, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Synthesis: A Regioselective Approach

The synthesis of wogonin 7-O-beta-D-glucuronide methyl ester involves the regioselective glycosylation of the 7-hydroxyl group of wogonin. The presence of two hydroxyl groups in the wogonin molecule (at C5 and C7) necessitates a strategic approach to ensure the desired regioselectivity. The 5-hydroxyl group is known to be less reactive due to intramolecular hydrogen bonding with the C4-carbonyl group, which generally directs glycosylation to the more accessible 7-hydroxyl position.

The most reliable and widely employed method for this transformation is the Koenigs-Knorr reaction .[4][8][9] This classical glycosylation method involves the reaction of a glycosyl halide donor with an alcohol (in this case, the hydroxyl group of wogonin) in the presence of a promoter, typically a heavy metal salt.[4][8]

Synthetic Workflow Diagram

Caption: Synthetic pathway for Wogonin 7-O-beta-D-glucuronide methyl ester.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on the principles of the Koenigs-Knorr reaction adapted for flavonoid glycosylation.

Materials and Reagents:

-

Wogonin

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate

-

Silver(I) Carbonate (Ag₂CO₃)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Molecular sieves (4 Å)

Step 1: Glycosylation (Koenigs-Knorr Reaction)

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve wogonin (1 equivalent) in anhydrous dichloromethane.

-

Add freshly activated 4 Å molecular sieves to the solution to ensure anhydrous conditions.

-

Add silver(I) carbonate (1.5 equivalents) to the suspension.

-

In a separate flask, dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 equivalents) in anhydrous dichloromethane.

-

Slowly add the solution of the glycosyl donor to the wogonin suspension at room temperature under a nitrogen atmosphere, while protecting the reaction from light.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the filter cake with dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected intermediate, wogonin 7-O-(methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosyluronate).

Step 2: Deprotection (Zemplén Deacetylation)

-

Dissolve the crude protected intermediate in anhydrous methanol.

-

Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M) to the solution.

-

Stir the mixture at room temperature and monitor the deacetylation by TLC. The reaction is typically complete within 1-3 hours.

-

Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.

-

Filter off the resin and wash with methanol.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude wogonin 7-O-beta-D-glucuronide methyl ester.

Step 3: Purification

-

Purify the crude product by silica gel column chromatography.

-

Elute the column with a gradient of dichloromethane and methanol (e.g., starting from 100:1 to 20:1) to isolate the pure wogonin 7-O-beta-D-glucuronide methyl ester.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the final product as a solid.

Characterization of Wogonin 7-O-beta-D-glucuronide Methyl Ester

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are critical for this purpose.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₂O₁₁ |

| Molecular Weight | 474.41 g/mol |

| CAS Number | 82475-01-2 |

| Appearance | Typically a yellow or off-white solid |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most powerful tool for unambiguous structure elucidation. The following spectra should be acquired, typically in a solvent like DMSO-d₆.

-

¹H NMR: This spectrum will show characteristic signals for the protons of the wogonin backbone and the glucuronide methyl ester moiety. Key signals to look for include the anomeric proton of the glucuronic acid unit (typically a doublet around 5.0-5.5 ppm with a coupling constant of ~7-8 Hz, confirming the β-configuration), the methoxy protons on the wogonin A-ring, the aromatic protons, and the methyl ester protons.

-

¹³C NMR: This spectrum will reveal the number of unique carbon atoms and their chemical environments. The signals for the carbonyl carbon of the flavone, the aromatic carbons, the anomeric carbon of the sugar (around 100 ppm), and the methyl ester carbon should be identified.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity between the wogonin and the glucuronide methyl ester moieties. Specifically, a long-range correlation (HMBC) between the anomeric proton of the sugar and the C7 carbon of the wogonin skeleton will definitively confirm the site of glycosylation.

2. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, confirming the elemental composition (C₂₃H₂₂O₁₁).

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis will show characteristic losses, such as the loss of the glucuronide methyl ester moiety, providing further structural confirmation.[3]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is essential for assessing the purity of the final product. A reversed-phase C18 column with a gradient elution of water (with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile or methanol is a common method. The purity is determined by the peak area percentage of the main compound in the chromatogram.

Conclusion and Future Perspectives

The synthesis of wogonin 7-O-beta-D-glucuronide methyl ester via the Koenigs-Knorr reaction provides a reliable method for obtaining this important derivative for research purposes. The detailed characterization using a combination of NMR, mass spectrometry, and HPLC ensures the structural integrity and purity of the synthesized compound. This in-depth guide offers a robust framework for researchers to produce and validate this molecule, thereby facilitating further investigations into the metabolism, pharmacokinetics, and biological activities of wogonin and its derivatives. Future work could focus on optimizing the synthesis to improve yields and exploring the biological activities of this specific methyl ester derivative in various disease models.

References

-

Chen, X., Wang, H., Du, Y., & Zhong, D. (2002). Quantitation of the flavonoid wogonin and its major metabolite wogonin-7beta-D-glucuronide in rat plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 775(2), 169-178. [Link]

-

Tarasov, T., Malyar, M., & Shcheglov, S. (2021). Simple and Rapid Method for Wogonin Preparation and Its Biotransformation. Molecules, 26(16), 5035. [Link]

-

Chen, X., Wang, H., Du, Y., & Zhong, D. (2002). Quantitation of the flavonoid wogonin and its major metabolite wogonin-7 beta-D-glucuronide in rat plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 775(2), 169–178. [Link]

-

Li, Y., et al. (2016). Characterization and Bioavailability of Wogonin by Different Administration Routes in Beagles. Medical Science Monitor, 22, 3737–3745. [Link]

-

Wikipedia. (2023). Koenigs–Knorr reaction. Retrieved from [Link]

-

PubChem. (n.d.). Oroxindin. Retrieved from [Link]

-

D'Andria, G. D., et al. (2015). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 20(8), 13163–13203. [Link]

-

Barrow, C. J., & Taylor, R. J. (2014). Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. Journal of the Royal Society Interface, 11(97), 20140401. [Link]

-

Kasack, K., & Brossmer, R. (1998). The Synthesis of O-Glucuronides. In Progress in the Chemistry of Organic Natural Products / Fortschritte der Chemie organischer Naturstoffe (pp. 1-131). Springer. [Link]

-

Boto, A., et al. (2014). Glucuronidations using the Koenigs-Knorr procedure. ResearchGate. [Link]

-

El-Sokkary, R. I., et al. (2018). Koenig-Knorr glycosidation. ResearchGate. [Link]

Sources

- 1. Simple and Rapid Method for Wogonin Preparation and Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitation of the flavonoid wogonin and its major metabolite wogonin-7 beta-D-glucuronide in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Wogonin 7-o-beta-D-glucuronide methyl ester | 82475-01-2 | HDA47501 [biosynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Wogonin 7-O-beta-D-glucuronide Methyl Ester: A Technical Guide to its Predicted Biological Activity and Therapeutic Potential

This guide provides an in-depth technical overview of Wogonin 7-O-beta-D-glucuronide methyl ester, a derivative of the naturally occurring flavonoid, wogonin. While direct experimental data on this specific methyl ester is limited, its biological activities can be largely inferred from its parent compounds, wogonin and its primary metabolite, wogonin 7-O-glucuronide (wogonoside). This document synthesizes the extensive preclinical data for these parent molecules to provide a robust predictive framework for understanding the therapeutic potential of the methyl ester derivative for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Wogonin Derivative

Wogonin is a bioactive flavonoid predominantly isolated from the roots of Scutellaria baicalensis (Baikal skullcap), a herb with a long history in traditional Chinese medicine.[1][2] Wogonin itself exhibits a remarkable spectrum of pharmacological effects, including potent anti-inflammatory, anticancer, and neuroprotective properties.[1][3][4][5] However, like many flavonoids, its clinical utility is hampered by poor water solubility and low oral bioavailability.[4]

To overcome these limitations, derivatization strategies are employed. Wogonin 7-O-beta-D-glucuronide methyl ester is one such derivative. The addition of a glucuronide moiety is a common metabolic pathway that increases the water solubility of compounds for excretion; however, in a therapeutic context, this modification can also be used to improve formulation and delivery characteristics.[6] The further addition of a methyl ester group to the glucuronic acid is a classic medicinal chemistry approach. This modification neutralizes the charge of the carboxylic acid, increasing the molecule's lipophilicity. This is predicted to enhance its ability to cross cellular membranes. It is hypothesized that once inside the cell, ubiquitous intracellular esterase enzymes would cleave the methyl ester, releasing the active wogonin 7-O-glucuronide and subsequently the wogonin aglycone.

This guide will, therefore, focus on the well-documented biological activities of wogonin and wogonoside as the foundational evidence for the potential of Wogonin 7-O-beta-D-glucuronide methyl ester.

Predicted Biological Activities and Mechanisms of Action

The biological effects of Wogonin 7-O-beta-D-glucuronide methyl ester are predicated on its conversion to wogonin and wogonoside. The following sections detail the core activities demonstrated by these parent compounds in numerous preclinical studies.

Anti-Inflammatory Activity

Wogonin is a potent inhibitor of inflammatory pathways. Its primary mechanism involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] By inhibiting NF-κB, wogonin effectively downregulates the expression of numerous pro-inflammatory mediators.

Key Anti-Inflammatory Mechanisms of Wogonin:

-

Inhibition of Pro-inflammatory Cytokines: Wogonin and its glucuronide metabolite, wogonoside, have been shown to decrease the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[7]

-

Suppression of Inflammatory Enzymes: It inhibits the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide and prostaglandins, respectively, which are key mediators of inflammation.[7][8]

-

Modulation of Microglial Activation: In the central nervous system, wogonin has been shown to prevent the overactivation of microglial cells, which is a critical component of neuroinflammation.[8]

The workflow for assessing anti-inflammatory activity typically involves stimulating immune cells, such as RAW 264.7 macrophages, with lipopolysaccharide (LPS) and then treating them with the compound of interest.

Caption: Workflow for evaluating in vitro anti-inflammatory effects.

Anticancer Activity

Wogonin has demonstrated significant anticancer potential across a wide range of malignancies, including breast, colorectal, gastric, and lung cancer.[1][4] Its anticancer effects are multifaceted, targeting several hallmarks of cancer.

Key Anticancer Mechanisms of Wogonin:

-

Induction of Apoptosis: Wogonin induces programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins, such as increasing the Bax/Bcl-2 ratio and activating caspases.[1][4]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phase, through the downregulation of cyclins and cyclin-dependent kinases (CDKs).[1]

-

Inhibition of Angiogenesis: Wogonin has been shown to inhibit the formation of new blood vessels that tumors need to grow, partly by promoting the degradation of Hypoxia-Inducible Factor-1alpha (HIF-1α).

-

Suppression of Metastasis and Invasion: It can reduce the invasiveness of cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), such as MMP-9.[1]

-

Modulation of Oncogenic Signaling Pathways: Wogonin exerts its effects by regulating key cancer-related signaling pathways, including PI3K/Akt, MAPK, and STAT3.[3][4]

Caption: Wogonin's modulation of oncogenic pathways to exert anticancer effects.

Table 1: Summary of Wogonin's Anticancer Activity in Preclinical Models

| Cancer Type | Cell Lines | In Vitro Effects | Key Pathway(s) Modulated |

| Breast Cancer | MDA-MB-231, BT-549 | Inhibition of proliferation, induction of apoptosis, cell cycle arrest.[1] | Downregulation of Cyclin D1/B1, CDK1.[1] |

| Gastric Cancer | SGC-7901, BGC-823 | Inhibition of proliferation, induction of apoptosis, reduced invasion.[1][4] | JAK-STAT3.[4] |

| Colorectal Cancer | HCT-116 | Induction of apoptosis, autophagy, G2/M arrest.[1] | PI3K/Akt, STAT3.[1] |

| Liver Cancer | MHCC97L, PLC/PRF/5 | Inhibition of migration and invasion.[1] | Reduction of MMP-9 activity.[1] |

Neuroprotective Activity

Wogonin and its derivatives have shown considerable promise in protecting neurons from various insults, positioning them as potential therapeutic agents for neurodegenerative diseases and acute brain injury.

Key Neuroprotective Mechanisms of Wogonin:

-

Anti-Neuroinflammatory Effects: As mentioned, wogonin inhibits the activation of microglia, a key driver of inflammation in the brain that contributes to neuronal damage in diseases like Alzheimer's and Parkinson's.

-

Antioxidant Properties: Wogonin can scavenge free radicals and reduce oxidative stress, a major contributor to neuronal cell death.

-

Modulation of Neurotrophic Pathways: It has been shown to promote angiogenesis via the TGF-β1 pathway, which can support neuronal survival and recovery after ischemic injury.

-

Inhibition of GSK-3β: Wogonin can inhibit glycogen synthase kinase 3 beta (GSK-3β) through the mTOR pathway, which is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[1]

Pharmacokinetics and Metabolism: The Journey from Prodrug to Active Moiety

Understanding the pharmacokinetics of wogonin and wogonoside is crucial to predicting the behavior of the methyl ester derivative. Upon oral administration, flavonoid glycosides like wogonoside are often hydrolyzed by intestinal microbiota into their aglycone form (wogonin).[7] Wogonin can then be absorbed.

Once in circulation, wogonin is rapidly metabolized, primarily in the liver, where it undergoes glucuronidation. The major metabolite formed is Wogonin 7-O-beta-D-glucuronide (wogonoside).[3] This metabolic cycle highlights that both wogonin and wogonoside are present in the bloodstream and are likely responsible for the observed systemic effects.

For the methyl ester derivative, the proposed metabolic pathway would be:

-

Absorption: The increased lipophilicity of the methyl ester may enhance its absorption across the intestinal wall and facilitate entry into target cells.

-

Hydrolysis (De-esterification): Intracellular esterases are expected to rapidly cleave the methyl ester bond, releasing Wogonin 7-O-beta-D-glucuronide (wogonoside).

-

Action and Further Metabolism: Wogonoside can exert its own biological effects or be further metabolized to the aglycone wogonin.

This prodrug strategy could potentially lead to higher intracellular concentrations of the active components compared to administering wogonin or wogonoside directly.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is fundamental for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Wogonin 7-O-beta-D-glucuronide methyl ester in culture medium. Replace the old medium with the medium containing the compound or vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Conclusion and Future Directions

Wogonin 7-O-beta-D-glucuronide methyl ester is a promising derivative of a well-characterized bioactive flavonoid. While direct biological data for this specific molecule is not yet available in the public domain, a comprehensive analysis of its parent compounds, wogonin and wogonoside, provides a strong foundation for predicting its therapeutic potential. It is anticipated to function as a prodrug, delivering the active moieties more efficiently to target cells.

The primary predicted activities are potent anti-inflammatory, anticancer, and neuroprotective effects, driven by the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and STAT3. The methyl ester modification is a rational design strategy to improve the pharmacokinetic profile of wogonin, potentially leading to enhanced efficacy.

Critical Next Steps:

-

Direct Biological Evaluation: In vitro studies are urgently needed to confirm that Wogonin 7-O-beta-D-glucuronide methyl ester exerts the predicted cytotoxic and anti-inflammatory effects.

-

Metabolic Stability and Conversion: Pharmacokinetic studies are required to confirm its conversion to wogonoside and wogonin in vivo and to determine its metabolic stability and plasma concentration profile.

-

Efficacy in Animal Models: Preclinical in vivo studies in relevant cancer, inflammation, and neurodegeneration models are essential to validate its therapeutic potential.

This guide provides the theoretical framework and technical rationale to encourage and direct future research into this promising compound, which stands at the intersection of traditional medicine and modern drug development.

References

- The Therapeutic Potential of Wogonin Observed in Preclinical Studies. (2021). Semantic Scholar.

- The Therapeutic Potential of Wogonin Observed in Preclinical Studies. (2021).

- Chen, X., Wang, H., Du, Y., & Zhong, D. (2002). Quantitation of the flavonoid wogonin and its major metabolite wogonin-7beta-D-glucuronide in rat plasma by liquid chromatography-tandem mass spectrometry.

- Wogonin 7-o-beta-D-glucuronide methyl ester | 82475-01-2. Biosynth.

- Li, C., et al. (2016). Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat.

- Anticancer Potential of Wogonin: A Comprehensive Treatise. (2022). Journal of Functional Foods.

- Wogonin, as a potent anticancer compound: From chemistry to cellular interactions. (2022). Phytomedicine Plus.

- Simple and Rapid Method for Wogonin Preparation and Its Biotransform

- Zhang, L., et al. (2015). Comparative Pharmacokinetics of Baicalin, Wogonoside, Baicalein and Wogonin in Plasma after Oral Administration of Pure Baicalin, Radix Scutellariae and Scutellariae-Paeoniae Couple Extracts in Normal and Ulcerative Colitis Rats. Biological & Pharmaceutical Bulletin, 38(10), 1603-1611.

- Pharmacokinetics, Tissue Distribution, Excretion and Plasma Protein Binding Studies of Wogonin in Rats. Oriental University - Chemical Institute.

- Lai, M. Y., et al. (2003). Urinary pharmacokinetics of baicalein, wogonin and their glycosides after oral administration of Scutellariae Radix in humans. Journal of Ethnopharmacology, 88(1), 35-42.

- The Therapeutic Potential of Wogonin Observed in Preclinical Studies. (2021).

- Metabolic profile and proposed metabolic pathway of (A) Wogonoside, Wogonin and (B) Isoliquiritigenin.

- Feng, H., et al. (2015). Effects of Intestinal Microecology on Metabolism and Pharmacokinetics of Oral Wogonoside and Baicalin. Biological & Pharmaceutical Bulletin, 38(11), 1767-1775.

- Lee, H., et al. (2005). Wogonin, a flavonoid from Scutellaria baicalensis, attenuates lipopolysaccharide-induced conversion of microglia into a neurotoxic phenotype. European Journal of Neuroscience, 21(8), 2113-2121.

- Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. (2016). Journal of Pharmacy and Pharmacology.

- Wogonin 7-O-beta-D-glucuronide methyl ester (Synonyms). MedchemExpress.com.

- Wogonoside. Cayman Chemical.

Sources

- 1. The Therapeutic Potential of Wogonin Observed in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitation of the flavonoid wogonin and its major metabolite wogonin-7 beta-D-glucuronide in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wogonin 7-o-beta-D-glucuronide methyl ester | 82475-01-2 | HDA47501 [biosynth.com]

- 7. Effects of Intestinal Microecology on Metabolism and Pharmacokinetics of Oral Wogonoside and Baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wogonin 7-O-beta-D-glucuronide methyl ester | Wogonoside methyl ester | AmBeed-信号通路专用抑制剂 [ambeed.cn]

Mechanism of action of Wogonin 7-O-beta-D-glucuronide methyl ester

An In-Depth Technical Guide to the Mechanism of Action of Wogonin 7-O-beta-D-glucuronide methyl ester

Preamble: Decoding a Modified Flavonoid

Wogonin 7-O-beta-D-glucuronide methyl ester is a specialized derivative of wogonin, a bioactive flavonoid extracted from the roots of Scutellaria baicalensis (Baikal skullcap).[1][2] This plant has been a cornerstone of traditional medicine for centuries, valued for its therapeutic properties.[2] The subject of this guide is a synthetically or naturally modified form of wogonin's primary metabolite. In the body, wogonin is often metabolized into its glucuronide form, wogonoside (Wogonin 7-O-beta-D-glucuronide).[3] The addition of a methyl ester group to this glucuronide is a chemical modification likely intended to enhance the compound's pharmacokinetic properties, such as solubility and bioavailability, making it a subject of interest for drug development.[1]

This guide will dissect the mechanism of action of Wogonin 7-O-beta-D-glucuronide methyl ester. Due to the limited direct research on this specific ester derivative, our analysis is built upon the extensive and robust preclinical data available for its parent compounds, wogonin and wogonoside . It is scientifically posited that the methyl ester acts as a prodrug, which, once administered, is hydrolyzed to wogonoside and subsequently to the aglycone wogonin, the primary effector molecule.[4] Therefore, understanding the actions of wogonin and wogonoside is paramount to elucidating the therapeutic potential of this modified compound. The core activities of this molecular family are potent anti-cancer, anti-inflammatory, and neuroprotective effects.[2][5][6]

Section 1: The Metabolic Journey: From Prodrug to Effector

The therapeutic efficacy of any orally administered flavonoid glycoside is critically dependent on its metabolic fate. Wogonin 7-O-beta-D-glucuronide methyl ester is expected to undergo a multi-step conversion to become fully active.

-

Ester Hydrolysis: The methyl ester group is likely cleaved by esterase enzymes present in the plasma and tissues, converting the molecule into wogonoside.

-

Deglycosylation: Wogonoside is then deglycosylated (the glucuronic acid moiety is removed) by β-glucuronidases produced by the gut microbiome.[4][7] This biotransformation yields wogonin , the aglycone form.

-

Systemic Activity: Wogonin is considered to be the more potent bioactive form, possessing greater cell permeability and antiproliferative activity compared to its glycoside precursor, wogonoside.[4]

This metabolic activation pathway is a critical concept; the design of the methyl ester derivative is a pharmaceutical strategy to optimize delivery and absorption, ultimately to ensure sufficient levels of the active wogonin reach target tissues.

Section 2: Core Mechanism I: Multifaceted Anticancer Activity

Wogonin exerts its profound anticancer effects by orchestrating a multi-pronged attack on cancer cell survival, proliferation, and metastasis. This is achieved through the modulation of numerous interconnected signaling pathways.[8]

Induction of Programmed Cell Death (Apoptosis)

A primary anticancer mechanism of wogonin is its ability to induce apoptosis, eliminating malignant cells. It achieves this by activating both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Caspase Activation: Wogonin treatment leads to the activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase-3.[4][9] Caspase-3 activation is a point of no return in the apoptotic cascade, leading to the cleavage of critical cellular substrates and cell death.

-

Bcl-2 Family Regulation: Wogonin modulates the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[8][10] By increasing the Bax/Bcl-2 ratio, it promotes the permeabilization of the mitochondrial outer membrane, releasing cytochrome c and triggering the caspase cascade.

Caption: Wogonin's Induction of the Intrinsic Apoptosis Pathway.

Cell Cycle Arrest

Uncontrolled proliferation is a hallmark of cancer. Wogonin intervenes by halting the cell cycle, preventing cancer cells from dividing.

-

G1 Phase Arrest: In many cancer cell lines, including breast and colorectal cancer, wogonin induces arrest at the G1 checkpoint.[9][10] This is achieved by downregulating the expression of key G1-phase proteins like Cyclin D1, Cyclin E, and their partner cyclin-dependent kinase, CDK2.[9]

-

G2/M Phase Arrest: In other contexts, wogonin can cause arrest at the G2/M transition by inhibiting Cyclin B1 and CDK1.[10]

The choice of checkpoint appears to be cell-type dependent and is often linked to the inhibition of upstream signaling pathways like PI3K/Akt and Wnt/β-catenin.[8][9]

Inhibition of Oncogenic Signaling Pathways

Wogonin's ability to regulate a nexus of survival and proliferation pathways is central to its mechanism.

-

PI3K/Akt/mTOR Pathway: This is a critical pro-survival pathway that is frequently hyperactivated in cancer. Wogonin has been repeatedly shown to inhibit the phosphorylation (activation) of Akt, thereby shutting down downstream signaling that promotes cell growth and survival.[8][9] Wogonoside also inhibits the phosphorylation of mTOR, a key regulator of protein synthesis and autophagy.[3]

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that drives the expression of genes involved in proliferation and survival. Wogonin suppresses the activation of STAT3, contributing to its antiproliferative effects.[9][10]

-

Wnt/β-catenin Pathway: Wogonin can downregulate this pathway, which is crucial for cell proliferation and is implicated in cell cycle arrest.[8][9]

-

Anti-Angiogenesis: Wogonin can inhibit tumor angiogenesis (the formation of new blood vessels) by promoting the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of the angiogenic response.[10][11]

Caption: Wogonin's Inhibition of Major Cancer Survival Pathways.

Section 3: Core Mechanism II: Potent Anti-inflammatory Action

Chronic inflammation is a known driver of many diseases, including cancer. Wogonin and its derivatives exhibit powerful anti-inflammatory properties by targeting key mediators and signaling pathways.

-

Inhibition of Inflammatory Enzymes: Wogonin down-regulates the expression of inducible pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) at the transcriptional level.[12][13] This reduces the production of prostaglandins and nitric oxide, two key mediators of inflammation.

-

Suppression of Pro-inflammatory Cytokines: Wogonoside has been shown to decrease the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[3]

-

NF-κB Pathway Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Wogonoside effectively inhibits NF-κB activation, preventing it from translocating to the nucleus and switching on the expression of a wide array of inflammatory genes.[3]

-

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of IL-1β. Wogonoside directly inhibits the activation of the NLRP3 inflammasome, providing another layer of anti-inflammatory control.[3]

Section 4: Experimental Protocols for Mechanistic Validation

To rigorously validate the mechanisms described, a series of well-established molecular and cellular biology assays are required. The following protocols provide a framework for researchers investigating the effects of Wogonin 7-O-beta-D-glucuronide methyl ester.

Protocol 4.1: Cell Viability Assessment using MTS Assay

Objective: To determine the cytotoxic and antiproliferative effects of the compound on cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of Wogonin 7-O-beta-D-glucuronide methyl ester (e.g., 0-200 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTS Reagent Addition: Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4.2: Cell Cycle Analysis via Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest.

Methodology:

-

Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using analysis software (e.g., FlowJo, ModFit LT).

Protocol 4.3: Western Blot for Signaling Pathway Analysis

Objective: To measure changes in the expression and phosphorylation of key proteins in targeted signaling pathways.

Methodology:

-

Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies overnight (e.g., anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-β-actin).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band density and normalize to a loading control (e.g., β-actin).

Caption: Standard Experimental Workflow for Western Blot Analysis.

Section 5: Data Summary and Future Directions

The evidence strongly suggests that Wogonin 7-O-beta-D-glucuronide methyl ester functions as a prodrug, delivering the active flavonoid wogonin to exert a wide range of biological effects.

| Molecular Target/Pathway | Biological Effect | Therapeutic Area | Key References |

| Caspases-3, -8, -9 | Activation | Apoptosis Induction | Cancer |

| Bax/Bcl-2 Ratio | Increased | Apoptosis Induction | Cancer |

| Cyclins/CDKs | Downregulation | Cell Cycle Arrest (G1, G2/M) | Cancer |

| PI3K/Akt/mTOR | Inhibition | Reduced Survival & Proliferation | Cancer |

| STAT3 | Inhibition | Reduced Proliferation | Cancer |

| NF-κB | Inhibition | Reduced Inflammation & Survival | Cancer, Inflammation |

| NLRP3 Inflammasome | Inhibition | Reduced IL-1β Production | Inflammation |

| COX-2 / iNOS | Downregulation | Reduced Inflammatory Mediators | Inflammation |

| HIF-1α | Downregulation | Anti-Angiogenesis | Cancer |

Future Directions: The primary unanswered question is the direct comparison of Wogonin 7-O-beta-D-glucuronide methyl ester to wogonin and wogonoside. Future research should focus on:

-

Comparative Pharmacokinetics: Directly comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of the three compounds to validate the hypothesis that the methyl ester derivative offers superior bioavailability.

-

In Vivo Efficacy: Testing the compound in preclinical animal models of cancer and inflammatory disease to determine if potential pharmacokinetic advantages translate to improved therapeutic outcomes.

-

Direct Target Identification: While the downstream effects are well-documented for wogonin, further studies could elucidate the direct molecular binding partners that initiate these signaling cascades.

References

-

Wogonin, as a potent anticancer compound: From chemistry to cellular interactions. National Institutes of Health. [Link]

-

Therapeutic Potential of Wogonin: A Naturally Occurring Flavonoid. National Institutes of Health PMC. [Link]

-

Deciphering the Mechanism of Wogonin, a Natural Flavonoid, on the Proliferation of Pulmonary Arterial Smooth Muscle Cells by Integrating Network Pharmacology and In Vitro Validation. National Institutes of Health PMC. [Link]

-

Potential therapeutic and pharmacological effects of Wogonin: an updated review. ResearchGate. [Link]

-

Wogonin and its analogs for the prevention and treatment of cancer: A systematic review. Phytotherapy Research. [Link]

-

Anticancer Potential of Wogonin: A Comprehensive Treatise. National Institutes of Health PMC. [Link]

-

Antithrombotic activities of wogonin and wogonoside via inhibiting platelet aggregation. BMB Reports. [Link]

-

The Therapeutic Potential of Wogonin Observed in Preclinical Studies. National Institutes of Health PMC. [Link]

-

Deglycosylation of wogonoside enhances its anticancer potential. National Institutes of Health. [Link]

-

Main signal pathways underlying the molecular mechanisms of the antitumor effects of wogonin. Chinese Journal of Natural Medicines. [Link]

-

Anti-cancer properties of wogonin via several signaling pathways. Chinese Journal of Natural Medicines. [Link]

-

Wogonin prevents immunosuppressive action but not anti-inflammatory effect induced by glucocorticoid. PubMed. [Link]

-

Anticancer flavonoid wogonin for cancer treatment. ADMAC ONCOLOGY. [Link]

-

Wogonin, a bioactive flavonoid in herbal tea, inhibits inflammatory cyclooxygenase-2 gene expression in human lung epithelial cancer cells. PubMed. [Link]

-

The Long Search for Pharmacologically Useful Anti-Inflammatory Flavonoids and Their Action Mechanisms: Past, Present, and Future. National Institutes of Health. [Link]

-

Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat. PubMed. [Link]

Sources

- 1. Wogonin 7-o-beta-D-glucuronide methyl ester | 82475-01-2 | HDA47501 [biosynth.com]

- 2. Wogonin and its analogs for the prevention and treatment of cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Deglycosylation of wogonoside enhances its anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Wogonin: A Naturally Occurring Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Therapeutic Potential of Wogonin Observed in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deciphering the Mechanism of Wogonin, a Natural Flavonoid, on the Proliferation of Pulmonary Arterial Smooth Muscle Cells by Integrating Network Pharmacology and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wogonin, a bioactive flavonoid in herbal tea, inhibits inflammatory cyclooxygenase-2 gene expression in human lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Long Search for Pharmacologically Useful Anti-Inflammatory Flavonoids and Their Action Mechanisms: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

In vitro studies of Wogonin 7-O-beta-D-glucuronide methyl ester

An In-Depth Technical Guide for the In Vitro Investigation of Wogonin 7-O-beta-D-glucuronide methyl ester

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Wogonin, a flavonoid isolated from Scutellaria baicalensis, has demonstrated significant therapeutic potential, particularly in oncology and inflammatory conditions.[1][2][3][4][5] Its clinical utility, however, is often hampered by poor solubility and low bioavailability.[4][6] Chemical modifications, such as the synthesis of Wogonin 7-O-beta-D-glucuronide methyl ester, represent a rational strategy to enhance its pharmacokinetic profile.[7] This guide provides a comprehensive framework for the initial in vitro characterization of this novel derivative, leveraging the extensive preclinical data of its parent compound. We present a logical, multi-tiered approach to systematically evaluate its cytotoxic and anti-inflammatory activities and to elucidate its underlying mechanisms of action.

Part 1: Foundational Rationale and Strategic Overview

Wogonin 7-O-beta-D-glucuronide methyl ester is a synthetic derivative of Wogonin, a natural flavonoid.[7] The parent compound, Wogonin, is known to exert potent anti-cancer and anti-inflammatory effects by modulating critical cellular signaling pathways.[1][4][6][8] Numerous in vitro studies have shown that Wogonin can induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit metastasis in a wide array of cancer cell lines.[1][2][9][10] Mechanistically, these effects are often linked to the inhibition of pathways such as PI3K/Akt, MAPK, and the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[4][6]

The addition of a glucuronide methyl ester moiety is a common drug development strategy aimed at improving a compound's solubility and metabolic stability, which may enhance its bioavailability and therapeutic efficacy.[7][11][12] However, it is crucial to verify that this modification does not abrogate the bioactivity of the parent molecule. Glucuronidation is a major metabolic pathway for Wogonin in vivo, and understanding the activity of its derivatives is key to predicting its therapeutic action.[10][11]

This guide proposes a three-phase experimental workflow designed to provide a comprehensive initial assessment of Wogonin 7-O-beta-D-glucuronide methyl ester.

Caption: Proposed inhibition of the NF-κB pathway by the Wogonin derivative.

Part 4: Conclusion and Future Directions

This technical guide outlines a systematic and robust workflow for the initial in vitro characterization of Wogonin 7-O-beta-D-glucuronide methyl ester. By logically progressing from broad cytotoxicity screening to specific anti-inflammatory assays and finally to mechanistic studies, researchers can efficiently build a comprehensive profile of this novel compound.

Positive results from this workflow—specifically, potent and selective cytotoxicity, significant anti-inflammatory activity, and measurable modulation of key signaling pathways like NF-κB—would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D spheroids, co-culture systems) and subsequent preclinical in vivo studies to evaluate its pharmacokinetics and therapeutic efficacy.

References

-

Wogonin, as a potent anticancer compound: From chemistry to cellular interactions. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Bieber, M., et al. (2011). Wogonin and related natural flavones are inhibitors of CDK9 that induce apoptosis in cancer cells by transcriptional suppression of Mcl-1. Cell Death & Disease, 2(7), e185. Retrieved January 3, 2026, from [Link]

-

Bian, J., et al. (2017). Discovery and synthesis of novel Wogonin derivatives with potent antitumor activity in vitro. European Journal of Medicinal Chemistry, 140, 421-434. Retrieved January 3, 2026, from [Link]

-

Chen, Y., et al. (2015). Therapy Effects of Wogonin on Ovarian Cancer Cells. BioMed Research International, 2015, 487635. Retrieved January 3, 2026, from [Link]

-

Tuli, H. S., et al. (2022). Wogonin and its analogs for the prevention and treatment of cancer: A systematic review. Phytotherapy Research, 36(5), 1854-1883. Retrieved January 3, 2026, from [Link]

-

Anticancer Potential of Wogonin: A Comprehensive Treatise. (2024). Journal of Cancer Research and Therapeutics. Retrieved January 3, 2026, from [Link]

-

NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. (n.d.). Journal of Experimental & Clinical Cancer Research. Retrieved January 3, 2026, from [Link]

-

Discovery and synthesis of novel Wogonin derivatives with potent antitumor activity in vitro | Request PDF. (2017). ResearchGate. Retrieved January 3, 2026, from [Link]

-

In vitro evaluation of flavonoids anti-inflammatory activity. (2025). Multidisciplinary Conference on Sustainable Development. Retrieved January 3, 2026, from [Link]

-

Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (2015). Biomolecules and Therapeutics. Retrieved January 3, 2026, from [Link]

-

Hanioka, N., et al. (2020). Wogonin Glucuronidation in Liver and Intestinal Microsomes of Humans, Monkeys, Dogs, Rats, and Mice. Xenobiotica, 50(8), 906-912. Retrieved January 3, 2026, from [Link]

-

Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis. (2022). Molecules. Retrieved January 3, 2026, from [Link]

-

In Vitro Anti-inflammatory and Antioxidant Activities of Flavonoids Isolated from Sea Buckthorn. (2021). ResearchGate. Retrieved January 3, 2026, from [Link]

-

The Therapeutic Potential of Wogonin Observed in Preclinical Studies. (2021). Evidence-Based Complementary and Alternative Medicine. Retrieved January 3, 2026, from [Link]

-

Aydin, E., et al. (2016). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Cytotechnology, 68(5), 1797-1806. Retrieved January 3, 2026, from [Link]

-

Hostetler, C., et al. (2017). Flavone deglycosylation increases their anti-inflammatory activity and absorption. Molecular Nutrition & Food Research, 61(6). Retrieved January 3, 2026, from [Link]

-

(PDF) Flavonol Glycosides from Eugenia uniflora Leaves and Their In Vitro Cytotoxicity, Antioxidant and Anti-Inflammatory Activities. (2023). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Inflammation and Cancer: When NF-κB Amalgamates the Perilous Partnership. (2009). Current Cancer Drug Targets. Retrieved January 3, 2026, from [Link]

-

Taniguchi, K., & Karin, M. (2018). NF‐κB signaling in inflammation and cancer. EMBO reports, 19(5), e49421. Retrieved January 3, 2026, from [Link]

-

Zhang, L., et al. (2015). Pharmacokinetics, Tissue Distribution, Excretion and Plasma Protein Binding Studies of Wogonin in Rats. Molecules, 20(9), 16249-16264. Retrieved January 3, 2026, from [Link]

-

(PDF) NF-κB in inflammation and cancer. (2023). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Wogonin a Promising Component of Scutellaria baicalensis: A Review on its Chemistry, Pharmacokinetics and Biological Activities. (2021). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 3, 2026, from [Link]

-

Cytotoxicity assay (MTT assay) for assessing the effects of natural... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Anticancer Potential of Wogonin: A Comprehensive Treatise. (2024). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

The Therapeutic Potential of Wogonin Observed in Preclinical Studies. (2021). Semantic Scholar. Retrieved January 3, 2026, from [Link]

-

MTT assay (panel A), SRB assay (panel B), cell number (panel C) and... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Simple and Rapid Method for Wogonin Preparation and Its Biotransformation. (2021). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Deciphering the Mechanism of Wogonin, a Natural Flavonoid, on the Proliferation of Pulmonary Arterial Smooth Muscle Cells by Integrating Network Pharmacology and In Vitro Validation. (2022). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

The Therapeutic Potential of Wogonin Observed in Preclinical Studies. (2021). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Zhang, L., et al. (2020). Structure, Biological Activities and Metabolism of Flavonoid Glucuronides. Current Pharmaceutical Design, 26(23), 2739-2759. Retrieved January 3, 2026, from [Link]

Sources

- 1. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wogonin and its analogs for the prevention and treatment of cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Wogonin 7-o-beta-D-glucuronide methyl ester | 82475-01-2 | HDA47501 [biosynth.com]

- 8. The Therapeutic Potential of Wogonin Observed in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapy Effects of Wogonin on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, Tissue Distribution, Excretion and Plasma Protein Binding Studies of Wogonin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wogonin glucuronidation in liver and intestinal microsomes of humans, monkeys, dogs, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure, Biological Activities and Metabolism of Flavonoid Glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

Wogonin 7-O-beta-D-glucuronide methyl ester: A Strategic Derivative for Anticancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Wogonin, a flavonoid extracted from Scutellaria baicalensis, has demonstrated significant anticancer potential across numerous preclinical studies by modulating critical cellular pathways involved in proliferation, apoptosis, and metastasis.[1][2] However, its clinical translation is hampered by poor oral bioavailability and rapid metabolism.[3][4] This guide focuses on a strategic derivative, Wogonin 7-O-beta-D-glucuronide methyl ester, a modified version of wogonin's major metabolite. We posit that this derivative may offer an improved pharmacokinetic profile while retaining or even enhancing the therapeutic efficacy of the parent compound. This document provides a comprehensive framework for its evaluation, detailing the scientific rationale, hypothesized mechanisms of action, and a complete suite of validated experimental protocols for its investigation as a novel anticancer agent.

Introduction: The Promise and Challenge of Wogonin

Wogonin (5,7-dihydroxy-8-methoxyflavone) is a bioactive flavonoid isolated from the root of Scutellaria baicalensis (Chinese skullcap), a herb with a long history in traditional medicine.[2][5] A wealth of preclinical evidence has established wogonin as a potent anticancer agent with a favorable safety profile, showing cytotoxicity towards various tumor cell lines while exhibiting minimal toxicity to normal cells.[5][6]

Its anticancer effects are multifaceted, primarily attributed to its ability to:

-

Induce Apoptosis: Wogonin promotes programmed cell death in cancer cells by modulating apoptosis-related proteins like Bax and Bcl-2, and activating caspase cascades.[1][7][8]

-

Induce Cell Cycle Arrest: It can halt the proliferation of cancer cells at various phases of the cell cycle, such as G1 or G2/M, by regulating key proteins like cyclins and cyclin-dependent kinases (CDKs).[1][9][10]

-

Inhibit Metastasis and Angiogenesis: Wogonin has been shown to suppress tumor invasion, migration, and the formation of new blood vessels that tumors need to grow.[5]

Despite these promising activities, the therapeutic application of wogonin is significantly limited by its poor pharmacokinetic properties, including low water solubility and extensive phase II metabolism in the liver.[3][11] Upon oral administration, wogonin is rapidly converted into glucuronide conjugates, with Wogonin 7-O-beta-D-glucuronide being the major metabolite found in plasma.[11][12] This rapid clearance severely restricts the systemic exposure and therapeutic efficacy of the parent compound.

Rationale for Investigating Wogonin 7-O-beta-D-glucuronide methyl ester

The extensive glucuronidation of wogonin presents a classic drug development challenge. However, it also offers a strategic opportunity. Instead of viewing the metabolite as an inactive byproduct, we can consider it a scaffold for creating a more drug-like molecule. Wogonin 7-O-beta-D-glucuronide methyl ester is a derivative of this primary metabolite.[13][14]

The rationale for its investigation is threefold:

-

Improved Bioavailability: The methyl ester modification may enhance the lipophilicity of the glucuronide, potentially improving its membrane permeability and oral absorption.[13]

-

Prodrug Potential: The ester linkage could be susceptible to hydrolysis by esterases present in plasma or tumor tissues, leading to the controlled release of the active glucuronide or even the parent wogonin at the site of action.

-

Intrinsic Activity: The glucuronide metabolite itself may possess anticancer activity, a phenomenon observed with other flavonoid metabolites. Investigating the methyl ester derivative allows for a stable compound to be tested for these potential effects.

This guide outlines a comprehensive research program to systematically evaluate the anticancer potential of Wogonin 7-O-beta-D-glucuronide methyl ester, from initial in vitro screening to mechanistic elucidation and preliminary in vivo assessment.

Hypothesized Mechanism of Action

Based on the known activities of the parent compound, wogonin, we hypothesize that Wogonin 7-O-beta-D-glucuronide methyl ester (or its active metabolites) will exert its anticancer effects by modulating key signaling pathways that regulate cell survival and proliferation. The primary targets for investigation should include pathways robustly implicated in wogonin's efficacy.[1][7]

Key hypothesized pathways include:

-

PI3K/Akt Pathway: This is a central signaling node for cell survival. Wogonin is known to suppress this pathway, leading to decreased proliferation and increased apoptosis.[1][8]

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is common in cancers like colorectal cancer. Wogonin can induce G1 cell cycle arrest by downregulating this pathway.[1][10]

-

MAPK Pathway: This pathway, including ERK and p38 MAPK, is involved in both proliferation and apoptosis. Wogonin has been shown to modulate MAPK signaling to promote cancer cell death.[7][15]

The following diagram illustrates the proposed signaling cascade for investigation.

Figure 1: Hypothesized signaling pathways modulated by the compound.

Experimental Framework: A Step-by-Step Guide

A hierarchical screening approach is essential for efficiently evaluating the compound's potential.[16] This involves progressing from broad initial cytotoxicity screening in vitro to more detailed mechanistic and in vivo studies.[17][18]

Phase 1: In Vitro Anticancer Activity Screening

The initial phase aims to determine if the compound exhibits cytotoxic or cytostatic effects on a panel of human cancer cell lines.[19]

Workflow Diagram:

Figure 2: Workflow for initial in vitro screening of anticancer activity.

Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay quantifies ATP, an indicator of metabolically active cells, to determine cytotoxicity.[17][20]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colorectal cancer) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Wogonin 7-O-beta-D-glucuronide methyl ester (e.g., from 0.1 µM to 200 µM) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting cell viability against the logarithm of the compound concentration using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Phase 2: Mechanistic Elucidation

Once anticancer activity is confirmed, this phase focuses on identifying the molecular mechanisms and signaling pathways involved.

Protocol 3: Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Treat cells with the compound as described above. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., antibodies against Akt, p-Akt, β-catenin, Cyclin D1, cleaved Caspase-3, and β-actin as a loading control).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software.

Phase 3: In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to preclinical animal models to assess efficacy, toxicity, and pharmacokinetics.[16][21]

Protocol 4: Human Tumor Xenograft Model

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Animal Model: Use 6-8 week old immunocompromised mice (e.g., Athymic Nude or NOD/SCID).[21][22]

-

Tumor Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT116) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into groups (e.g., vehicle control, compound at two different doses, positive control like 5-FU). Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a set schedule for 2-4 weeks.

-

Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) two to three times per week. Tumor Volume = (Length x Width²)/2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

-

Analysis: Compare the tumor growth inhibition (TGI) between the treated and vehicle control groups.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity of Wogonin 7-O-beta-D-glucuronide methyl ester

| Cell Line | Cancer Type | IC50 (µM) after 48h |

|---|---|---|

| MCF-7 | Breast Cancer | [Experimental Value] |

| A549 | Lung Cancer | [Experimental Value] |

| HCT116 | Colorectal Cancer | [Experimental Value] |

| Normal Cell Line | e.g., MCF-10A | [Experimental Value] |

Table 2: In Vivo Antitumor Efficacy in HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

|---|---|---|---|---|

| Vehicle Control | - | [Experimental Value] | - | [Experimental Value] |

| Compound (Low Dose) | [Dose 1] | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| Compound (High Dose) | [Dose 2] | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| Positive Control | [Dose] | [Experimental Value] | [Calculated Value] | [Experimental Value] |

Conclusion and Future Directions

Wogonin 7-O-beta-D-glucuronide methyl ester represents a promising, rationally designed candidate for anticancer drug development. It builds upon the well-documented therapeutic potential of its parent flavonoid, wogonin, while aiming to overcome its significant pharmacokinetic limitations. The experimental framework detailed in this guide provides a rigorous, step-wise pathway for its comprehensive evaluation.

Successful validation through these protocols would warrant further investigation into its detailed pharmacokinetic and pharmacodynamic properties, formulation development to optimize delivery, and exploration in combination with existing chemotherapeutic agents to identify potential synergistic effects.[3] This strategic approach of derivatizing a known active metabolite could serve as a valuable paradigm in natural product-based drug discovery.

References

-

Wogonin, as a potent anticancer compound: From chemistry to cellular interactions. (n.d.). National Center for Biotechnology Information. [Link]

-

Anticancer flavonoid wogonin for cancer treatment. (2020-08-25). ADMAC ONCOLOGY. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. [Link]

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed. [Link]

-

Wogonin and its analogs for the prevention and treatment of cancer: A systematic review. (2022). PubMed. [Link]

-

New therapeutic aspects of flavones: the anticancer properties of Scutellaria and its main active constituents Wogonin, Baicalein and Baicalin. (2005). PubMed. [Link]

-

In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science. [Link]

-

Anticancer Potential of Wogonin: A Comprehensive Treatise. (2025-10-27). National Center for Biotechnology Information. [Link]

-

In Vitro and In Vivo Tumor Models for the Evaluation of Anticancer Nanoparticles. (2021). PubMed. [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). In Vivo. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega. [Link]

-

(PDF) In-vitro Models in Anticancer Screening. (2019-06-29). ResearchGate. [Link]

-

IN VIVO Screening Models of Anticancer Drugs. (2013). Semantic Scholar. [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

-

Quantitation of the flavonoid wogonin and its major metabolite wogonin-7 beta-D-glucuronide in rat plasma by liquid chromatography-tandem mass spectrometry. (2002). PubMed. [Link]

-

Urinary pharmacokinetics of baicalein, wogonin and their glycosides after oral administration of Scutellariae Radix in humans. (2005). PubMed. [Link]

-

Pharmacokinetics, Tissue Distribution, Excretion and Plasma Protein Binding Studies of Wogonin in Rats. (2014). National Center for Biotechnology Information. [Link]

-

Pharmacokinetics, tissue distribution, excretion and plasma protein binding studies of wogonin in rats. (2014-04-29). PubMed. [Link]

-

Wogonin induces cell cycle arrest and erythroid differentiation in imatinib-resistant K562 cells and primary CML cells. (2014). PubMed. [Link]

-

Wogonin induced cell cycle arrest at G0-G1 phase. Cells were treated... (n.d.). ResearchGate. [Link]

-

The Therapeutic Potential of Wogonin Observed in Preclinical Studies. (2021-06-15). National Center for Biotechnology Information. [Link]

-

Comparative Pharmacokinetics of Baicalin, Wogonoside, Baicalein and Wogonin in Plasma after Oral Administration of Pure Baicalin, Radix Scutellariae and Scutellariae-Paeoniae Couple Extracts in Normal and Ulcerative Colitis Rats. (n.d.). National Center for Biotechnology Information. [Link]

-

Wogonin induces apoptosis by suppressing E6 and E7 expressions and activating intrinsic signaling pathways in HPV-16 cervical cancer cells. (2013-08-18). PubMed. [Link]

-

Wogonin induces apoptosis and down-regulates survivin in human breast cancer MCF-7 cells by modulating PI3K-AKT pathway. (2011-12-17). PubMed. [Link]

-

Wogonin induces apoptosis in human gastric cancer cells and inhibits tumor growth in nude mice. (2018). National Center for Biotechnology Information. [Link]

-

Wogonin induced G1 cell cycle arrest by regulating Wnt/β-catenin signaling pathway and inactivating CDK8 in human colorectal cancer carcinoma cells. (2013-10-04). PubMed. [Link]

-

Wogonin attenuates high glucose-induced human breast cancer cell MCF-7 viability, migration and invasion via the. (2016-02-15). e-Century Publishing Corporation. [Link]

-

Anti-Proliferative Effect of Wogonin on Ovary Cancer Cells Involves Activation of Apoptosis and Cell Cycle Arrest. (2019-11-10). PubMed. [Link]

- Process for synthesis of Oroxylin A. (n.d.).

-

Simple and Rapid Method for Wogonin Preparation and Its Biotransformation. (n.d.). MDPI. [Link]

-

Oroxindin. (n.d.). PubChem. [Link]

-

Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat. (2016-07-15). PubMed. [Link]

-

Identification and Quantification of Baicalein, Wogonin, Oroxylin A and Their Major Glucuronide Conjugated Metabolites in Rat Plasma After Oral Administration of Radix Scutellariae Product. (2011-03-01). Bohrium. [Link]

-

wogonin 7-O-beta-D-glucuronate. (n.d.). PubChem. [Link]

Sources

- 1. Wogonin, as a potent anticancer compound: From chemistry to cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wogonin and its analogs for the prevention and treatment of cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics, tissue distribution, excretion and plasma protein binding studies of wogonin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. admaconcology.com [admaconcology.com]

- 6. New therapeutic aspects of flavones: the anticancer properties of Scutellaria and its main active constituents Wogonin, Baicalein and Baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wogonin induces apoptosis and down-regulates survivin in human breast cancer MCF-7 cells by modulating PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Wogonin induced G1 cell cycle arrest by regulating Wnt/β-catenin signaling pathway and inactivating CDK8 in human colorectal cancer carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, Tissue Distribution, Excretion and Plasma Protein Binding Studies of Wogonin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitation of the flavonoid wogonin and its major metabolite wogonin-7 beta-D-glucuronide in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Wogonin 7-o-beta-D-glucuronide methyl ester | 82475-01-2 | HDA47501 [biosynth.com]

- 14. xcessbio.com [xcessbio.com]

- 15. e-century.us [e-century.us]

- 16. iv.iiarjournals.org [iv.iiarjournals.org]

- 17. noblelifesci.com [noblelifesci.com]

- 18. researchgate.net [researchgate.net]

- 19. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Anti-inflammatory Properties of Wogonin 7-O-beta-D-glucuronide methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Promising Flavonoid Derivative in Inflammation Research

Wogonin 7-O-beta-D-glucuronide methyl ester is a notable flavonoid derivative originating from Scutellaria baicalensis (Baikal skullcap), a plant with a long history in traditional medicine.[1] This compound is a metabolite of wogonin, a well-studied flavone known for its diverse pharmacological activities, including potent anti-inflammatory effects.[2][3][4] The structural modification of wogonin to its glucuronide methyl ester form is significant, as glucuronidation is a key metabolic process in the body that can enhance the solubility and bioavailability of compounds, potentially improving their therapeutic efficacy.[1][5] This guide provides a comprehensive technical overview of the anti-inflammatory properties of Wogonin 7-O-beta-D-glucuronide methyl ester, delving into its anticipated mechanisms of action based on the extensive research on its parent compounds, and detailing the experimental protocols necessary for its investigation.

Core Mechanistic Insights: Targeting Key Inflammatory Pathways

While direct in-depth studies on Wogonin 7-O-beta-D-glucuronide methyl ester are emerging, the vast body of research on wogonin and its primary glucuronide, wogonoside, provides a strong foundation for understanding its anti-inflammatory potential. The primary mechanisms are believed to involve the modulation of critical signaling pathways that orchestrate the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus.[6][7] Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][4]

Wogonin has been demonstrated to potently inhibit the NF-κB pathway.[8][9] It is anticipated that Wogonin 7-O-beta-D-glucuronide methyl ester exerts a similar effect by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit.[10] This action effectively dampens the downstream inflammatory cascade.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway